molecular formula C14H11NO B3057659 3-Phenylisoindolin-1-one CAS No. 835-18-7

3-Phenylisoindolin-1-one

Cat. No.: B3057659
CAS No.: 835-18-7
M. Wt: 209.24 g/mol
InChI Key: WSKBLLFHGABBEW-UHFFFAOYSA-N
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Description

3-Phenylisoindolin-1-one is a heterocyclic compound that belongs to the class of isoindolinones.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylisoindolin-1-one typically involves the reaction of arylcyanamides with benzoyl chloride in the presence of copper(II) chloride (CuCl2) under ultrasound irradiation at room temperature. This method offers advantages such as simple methodology, excellent yields, mild reaction conditions, and easy work-up .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow crystallization processes. These methods allow for high-throughput production and can achieve high productivities with purities suitable for industrial demand .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylisoindolin-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoindolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the aromatic ring .

Scientific Research Applications

3-Phenylisoindolin-1-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Phenylisoindolin-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Uniqueness: 3-Phenylisoindolin-1-one is unique due to its specific substitution pattern on the isoindolinone ring, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .

Properties

IUPAC Name

3-phenyl-2,3-dihydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c16-14-12-9-5-4-8-11(12)13(15-14)10-6-2-1-3-7-10/h1-9,13H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKBLLFHGABBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294683
Record name 3-phenyl-2,3-dihydroisoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

835-18-7
Record name NSC97633
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97633
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-phenyl-2,3-dihydroisoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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